![molecular formula C16H16BrN5 B6458983 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2549051-21-8](/img/structure/B6458983.png)
6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline” is a compound that has shown significant antipromastigote activity . It is more active than miltefosine and amphotericin B deoxycholate, which are standard drugs .
Synthesis Analysis
The compound was synthesized as part of a study on hydrazine-coupled pyrazole derivatives . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of the compound includes a 4-methyl-1H-pyrazol-1-yl group and a 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl group .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the antibacterial potential of similar imidazole derivatives. The presence of the pyrazole moiety may enhance its antimicrobial properties . Investigating its effectiveness against specific bacterial strains could be valuable.
- The pyrazole ring is associated with neuroprotective properties. Researchers have targeted enzymes like acetylcholinesterase (AChE) in neurodegenerative disorders . Investigating this compound’s impact on AChE inhibition could be insightful.
- The presence of the pyrazole ring suggests potential interactions with liver enzymes. Investigating its inhibitory effects on liver alcohol dehydrogenase (ADH) could be relevant for alcohol metabolism studies .
Antibacterial and Antimycobacterial Activity
Neurodegenerative Disorders Research
Inhibition of Liver Alcohol Dehydrogenase
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
It’s likely that it interacts with its targets (potentially egfr and her2) to inhibit their activity . This inhibition could lead to a disruption in the normal functioning of these proteins, resulting in the desired therapeutic effects.
Biochemical Pathways
Given the potential targets, it’s likely that it affects pathways related to cell growth and proliferation, as egfr and her2 are commonly involved in these processes .
Pharmacokinetics
Similar compounds are often designed to be highly soluble in water and other polar solvents, which can impact their absorption, distribution, metabolism, and excretion .
Result of Action
Given its potential targets, it’s likely that it results in the inhibition of cell growth and proliferation .
Safety and Hazards
While specific safety and hazards data for this compound are not available, similar compounds like 4-Bromo-1-methyl-1H-pyrazole and Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate have been classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . They require precautionary measures such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
6-bromo-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5/c1-11-5-19-22(7-11)10-12-8-21(9-12)16-18-6-13-4-14(17)2-3-15(13)20-16/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVIQMJLSXHELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=C4C=C(C=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.